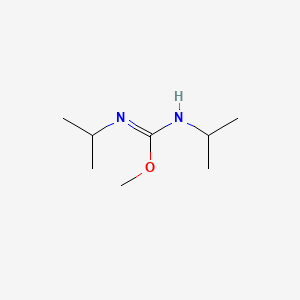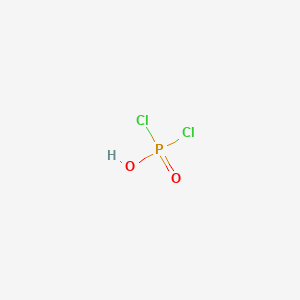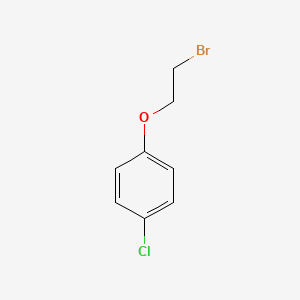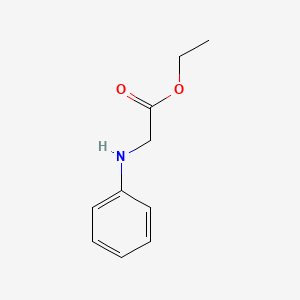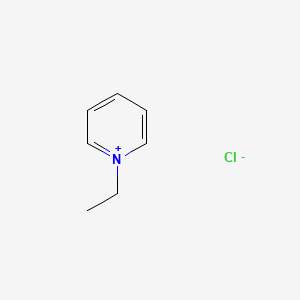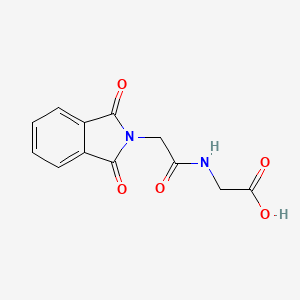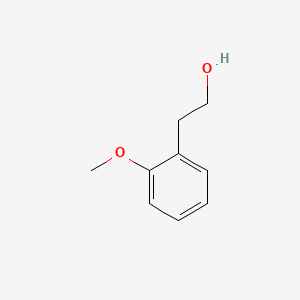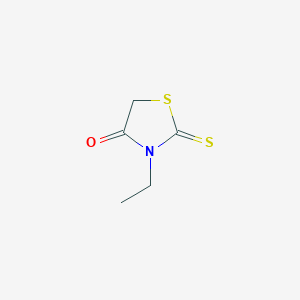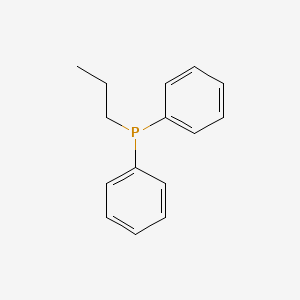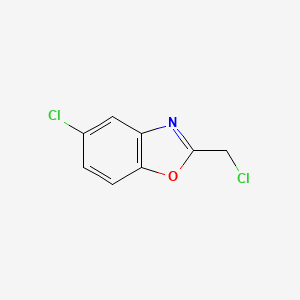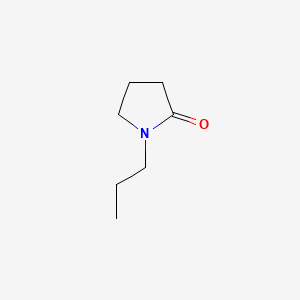
1-Propylpyrrolidin-2-one
Overview
Description
1-Propylpyrrolidin-2-one, also known as N-Propyl-2-pyrrolidone, is a chemical compound with the CAS Number: 3470-99-3. It has a molecular weight of 127.19 . This compound is used for industrial and scientific research purposes .
Synthesis Analysis
Pyrrolidine compounds, including this compound, can be synthesized using different strategies. One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. The presence of the nitrogen atom contributes to the polarity of the molecules, producing a dipole moment and a marked PSA value .Chemical Reactions Analysis
The chemical reactions involving this compound can be encoded and decoded into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction (CGR) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, IUPAC name, InChI code, and purity . More detailed properties such as density, total porosity, air space, water retention, pH, electrical conductivity, and available nutrient content would require specific laboratory analysis .Scientific Research Applications
Biomolecular Probes
Carboxy-terminated polyvinylpyrrolidin-2-one (PVP) is utilized as a polymeric support for ferrocene-labeled amino acid and peptide nucleic acid (PNA) monomer derivatives. These organometallic polymer-conjugates serve as water-soluble, electrochemically active probes for biomolecules, exhibiting high electrochemical activity despite their molecular complexity. They are particularly promising for detecting biomolecules in aqueous media with low detection limits (Baldoli et al., 2007).
Synthesis of Pharmaceutical Compounds
1-Propylpyrrolidin-2-one derivatives, such as 4-phenylpyrrolidin-2-one, are synthesized using dynamic kinetic resolution (DKR) catalyzed by ω-transaminases. This method, marking the first-time use of DKR in enzymatic enantioselective amination, allows the production of 4-arylpyrrolidin-2-ones, cyclic analogues of γ-aminobutyric acid (GABA) derivatives (Koszelewski et al., 2009).
Corrosion Inhibition
Novel cationic surfactants derived from this compound, such as 1-dodecyl-2-((4-hydroxyphenyl)imino)-1-methylpyrrolidin-1-ium bromide, have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas applications. These surfactants demonstrated effective inhibition, with their efficiency increasing with concentration, exposure time, and temperature (Hegazy et al., 2016).
Chemical Synthesis
This compound is involved in the synthesis of substituted 1-pyrrolines, a key component in chemical synthesis. Its use as a 3-aminopropyl carbanion equivalent highlights its versatility in creating various chemical structures (Sorgi et al., 2003).
Catalysis
Y-zeolites have been used in the synthesis of this compound from tetrahydrofuran and propylamine. This process, particularly efficient with aluminum cation-exchanged zeolite, has been instrumental in understanding the kinetics and mechanism of this catalytic reaction (Hatada et al., 1978).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Propylpyrrolidin-2-one, also known as N-propylpyrrolidone, is an organic compound It’s known that pyrrolidin-2-one derivatives have a wide range of biological activities .
Mode of Action
It’s known that pyrrolidin-2-one derivatives can interact with various biological targets, leading to a range of effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Pyrrolidin-2-one is the simplest member of the class of pyrrolidin-2-ones, which are known to play a role in various biological processes
Pharmacokinetics
It’s known that the compound has strong solubility and volatility . It’s a hygroscopic liquid that can easily absorb moisture in the air . These properties may influence its bioavailability.
Result of Action
It’s known that pyrrolidin-2-one derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It’s known that the compound is a hygroscopic liquid that can easily absorb moisture in the air . This suggests that environmental factors such as humidity could potentially influence its stability and action.
Biochemical Analysis
Biochemical Properties
1-Propylpyrrolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to form hydrogen bonds with biomolecules, which can influence the stability and activity of these molecules. For instance, this compound can interact with enzymes involved in metabolic pathways, potentially affecting their catalytic efficiency. The compound’s ability to dissolve a wide range of substances also makes it useful in facilitating biochemical reactions by increasing the solubility of reactants .
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by altering the activity of signaling proteins and receptors. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can affect the rate of metabolic reactions by modifying the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to air or light. Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a noticeable biological response. At very high doses, the compound can exhibit toxic effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites. The interaction of this compound with cofactors and other enzymes can also influence its metabolic fate and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific carrier proteins. The compound’s distribution within tissues is influenced by its affinity for different cellular components, such as lipids and proteins. This distribution can affect the localization and accumulation of this compound within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular structures and organelles. The compound can be targeted to specific compartments through post-translational modifications or by binding to targeting signals on proteins. This localization can influence the activity and function of this compound, as its interactions with biomolecules can vary depending on its subcellular environment .
Properties
IUPAC Name |
1-propylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-5-8-6-3-4-7(8)9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCALJVULAGICIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340683 | |
| Record name | 1-propylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-99-3 | |
| Record name | N-Propyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-propylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)

